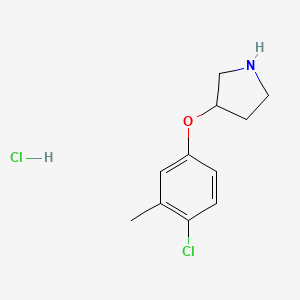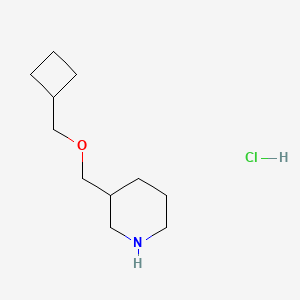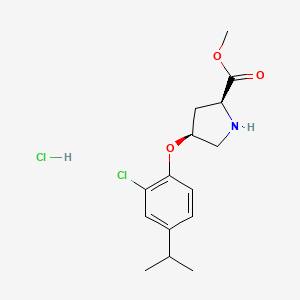
Carbamate de tert-butyle (2-((4-chlorobenzyl)amino)éthyl)
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of carbamates like TCBC can be achieved through a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .Chemical Reactions Analysis
The Mitsunobu reaction is a key chemical reaction involved in the synthesis of compounds like TCBC . This reaction is the dehydrative coupling of a primary or secondary alcohol to a pronucleophile (NuH), which is mediated by the reaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine .Applications De Recherche Scientifique
Synthèse de la Céftolozane
Ce composé est un intermédiaire important dans la synthèse de la céftolozane, un nouvel antibiotique céphalosporine de cinquième génération administré par voie intraveineuse . La céftolozane présente une bonne tolérance, un large spectre antibactérien, une forte activité contre les bactéries Gram-positives et Gram-négatives, ainsi qu'une forte activité antibactérienne contre Pseudomonas aeruginosa et Pseudomonas aeruginosa multirésistants .
Blocs de construction pour de nouveaux composés organiques
La pipérazine et la N-Boc pipérazine, ainsi que leurs dérivés simples tels que le 4-(2-éthoxy-2-oxoéthyl)pipérazine-1-carboxylate de tert-butyle, servent de blocs de construction/intermédiaires utiles dans la synthèse de plusieurs nouveaux composés organiques tels que les amides, les sulfonamides, les bases de Mannich, les bases de Schiff, les thiazolidinones, les azétidinones et les imidazolinones .
Synthèse de dérivés de base de Schiff
Ce composé a été conçu comme un ligand asymétrique et utilisé dans la synthèse d'un nouveau composé, le (E)-tert-butyle (2-((3,5-di-tert-butyl-2-hydroxybenzylidène)amino)éthyl)carbamate, en tant que dérivé de base de Schiff . Les bases de Schiff sont des ligands polyvalents synthétisés par condensation d'un composé aminé avec des composés carbonylés et ils se coordonnent aux ions métalliques par l'azote azométhine .
Synthèse de la Jaspine B
Le ®-tert-butyle (1-hydroxybut-3-yn-2-yl) carbamate, un intermédiaire du produit naturel jaspine B, qui a été isolé de diverses éponges et doté d'une activité cytotoxique contre plusieurs lignées cellulaires carcinomateuses humaines, a été synthétisé à partir de la L-sérine .
Mécanisme D'action
Mode of Action
The mode of action of tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate involves interactions at the benzylic position . These interactions can include free radical bromination, nucleophilic substitution, and oxidation . The compound’s chlorine atom and the benzyl group may play crucial roles in these interactions .
Biochemical Pathways
Based on its structure, it may influence pathways involving aromatic compounds and amines .
Result of Action
It is known that the compound is an important intermediate in the synthesis of many biologically active compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate . For instance, the compound’s storage conditions can affect its stability .
Analyse Biochimique
Biochemical Properties
Tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The compound’s interaction with proteins can influence their structure and function, leading to changes in cellular processes .
Cellular Effects
The effects of tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may alter the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic flux . These effects can result in altered cell function, including changes in growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects downstream biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, it can have toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
Tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites and the activity of key metabolic enzymes, leading to changes in overall metabolic homeostasis . These interactions are important for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical activity . Understanding the subcellular localization is important for elucidating the compound’s mechanism of action and optimizing its therapeutic applications.
Propriétés
IUPAC Name |
tert-butyl N-[2-[(4-chlorophenyl)methylamino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2/c1-14(2,3)19-13(18)17-9-8-16-10-11-4-6-12(15)7-5-11/h4-7,16H,8-10H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNZSMOJVQTZDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1456310.png)

![3-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1456315.png)
![4-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1456317.png)
![2-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456319.png)




![2-[Methyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1456324.png)

